N~1~-BUTYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
N~1~-BUTYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by the presence of a hydrazinecarbothioamide group attached to a benzoyl ring substituted with a tetrafluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-BUTYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid: This can be achieved by reacting 3-hydroxybenzoic acid with 1,1,2,2-tetrafluoroethanol in the presence of a dehydrating agent such as thionyl chloride.
Conversion to 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride: The benzoic acid derivative is then converted to the corresponding acyl chloride using reagents like oxalyl chloride.
Formation of N1-BUTYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE: The acyl chloride is reacted with N-butylhydrazinecarbothioamide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N1-BUTYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in biological pathways.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.
Comparison with Similar Compounds
- N-butyl-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarboxamide
- N~1~-BUTYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
Comparison:
- Uniqueness : The presence of the tetrafluoroethoxy group imparts unique chemical and physical properties, such as increased stability and lipophilicity.
- Differences : Variations in the functional groups attached to the benzoyl ring or hydrazinecarbothioamide moiety can significantly alter the compound’s reactivity and applications.
Properties
IUPAC Name |
1-butyl-3-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4N3O2S/c1-2-3-7-19-13(24)21-20-11(22)9-5-4-6-10(8-9)23-14(17,18)12(15)16/h4-6,8,12H,2-3,7H2,1H3,(H,20,22)(H2,19,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTLSVZPZIOKND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NNC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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